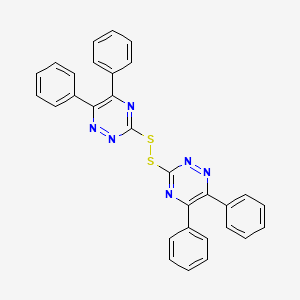
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-ジクロロ-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-N-(4-エチルベンジル)ベンザミドは合成有機化合物です。これは、ジクロロ置換ベンザミド、ジオキシドテトラヒドロチオフェン環、およびエチルベンジル基の存在によって特徴付けられます。
2. 製法
合成経路と反応条件
2,4-ジクロロ-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-N-(4-エチルベンジル)ベンザミドの合成は、通常、複数のステップを伴います。
ベンザミドコアの形成: ベンザミドコアは、2,4-ジクロロ安息香酸を脱水条件下で適切なアミンと反応させることで合成できます。
ジオキシドテトラヒドロチオフェン環の導入: ジオキシドテトラヒドロチオフェン環は、チオールと酸化剤を含む環化反応によって導入できます。
エチルベンジル基の結合: エチルベンジル基は、適切なベンジルハライドを使用して求核置換反応によって結合できます。
工業的生産方法
工業的な設定では、この化合物の生産は、収率と純度を最大化するために、上記の合成経路の最適化を伴う可能性があります。これには、触媒の使用、制御された反応温度、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4-dichlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Dioxidotetrahydrothiophene Ring: The dioxidotetrahydrothiophene ring can be introduced through a cyclization reaction involving a thiol and an oxidizing agent.
Attachment of the Ethylbenzyl Group: The ethylbenzyl group can be attached via a nucleophilic substitution reaction using an appropriate benzyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にジオキシドテトラヒドロチオフェン環の硫黄原子で酸化反応を受ける可能性があります。
還元: 還元反応は、ベンザミド部分のカルボニル基を標的にすることができます。
置換: ベンゼン環上のジクロロ基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素または過酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: アミンまたはチオールなどの求核剤は、塩基性条件下で使用できます。
主な生成物
これらの反応の主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンをもたらす可能性があり、還元はアミンまたはアルコールをもたらす可能性があります。
4. 科学研究の用途
2,4-ジクロロ-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-N-(4-エチルベンジル)ベンザミドは、さまざまな用途を持つ可能性があります。
化学: 有機合成における試薬または中間体として。
生物学: 酵素相互作用の研究における潜在的な用途、または生化学アッセイにおけるプローブとして。
医学: 特定の生物活性を持つ医薬品の開発の可能性。
産業: 先端材料の生産における用途、または配合物への添加剤として。
科学的研究の応用
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide may have various applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent with specific biological activity.
Industry: Use in the production of advanced materials or as an additive in formulations.
作用機序
この化合物の作用機序は、その特定の用途によって異なります。生物学的な文脈では、特定の酵素または受容体と相互作用し、それらの活性を調節する可能性があります。関与する分子標的と経路は、実験的研究によって特定する必要があります。
6. 類似化合物の比較
類似化合物
2,4-ジクロロベンザミド: ベンザミドコアを共有していますが、ジオキシドテトラヒドロチオフェンとエチルベンジル基がありません。
N-(4-エチルベンジル)ベンザミド: エチルベンジル基が含まれていますが、ジクロロとジオキシドテトラヒドロチオフェン部分は含まれていません。
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)ベンザミド: ジオキシドテトラヒドロチオフェン環が含まれていますが、ジクロロとエチルベンジル基は含まれていません。
独自性
2,4-ジクロロ-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-N-(4-エチルベンジル)ベンザミドの独自性は、その官能基の特定の組み合わせにあり、これは独自の化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
2,4-dichlorobenzamide: Shares the benzamide core but lacks the dioxidotetrahydrothiophene and ethylbenzyl groups.
N-(4-ethylbenzyl)benzamide: Contains the ethylbenzyl group but lacks the dichloro and dioxidotetrahydrothiophene moieties.
N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Includes the dioxidotetrahydrothiophene ring but lacks the dichloro and ethylbenzyl groups.
Uniqueness
The uniqueness of 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
特性
分子式 |
C20H21Cl2NO3S |
|---|---|
分子量 |
426.4 g/mol |
IUPAC名 |
2,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H21Cl2NO3S/c1-2-14-3-5-15(6-4-14)12-23(17-9-10-27(25,26)13-17)20(24)18-8-7-16(21)11-19(18)22/h3-8,11,17H,2,9-10,12-13H2,1H3 |
InChIキー |
NHGFNPFWEYNKCQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B12131175.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B12131176.png)

![(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate](/img/structure/B12131195.png)
![N-(2,3-dichlorophenyl)-2,6-dimethyltricyclo[3.2.0.0^{2,6}]heptane-1-carboxamide](/img/structure/B12131204.png)

![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-fluorobenzamide](/img/structure/B12131210.png)

![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12131217.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12131222.png)
![4-(5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12131228.png)
![butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B12131230.png)
![N-(4-methylphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131240.png)
![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131242.png)
